s-Diphenylcarbazone
Overview
Description
It is characterized by its orange solid appearance and poor solubility in water, but it dissolves well in ethanol, chloroform, and benzene . This compound is widely used as an indicator in various analytical chemistry applications, particularly in the determination of metal ions.
Mechanism of Action
Target of Action
s-Diphenylcarbazone, also known as 1,5-Diphenylcarbazone, primarily targets metal ions . It forms complex compounds with various metal ions, notably Mercury (Hg II) ions and Chromium (Cr III) ions . These metal ions play a crucial role in various biochemical reactions and processes.
Mode of Action
This compound interacts with its targets (metal ions) by forming colored complex compounds . For instance, it forms a purple complex compound with Hg (II) ions . The formation of these complexes results in a change in the color of the solution, which can be used to detect the presence and concentration of the targeted metal ions .
Pharmacokinetics
It is known that this compound is an orange solid that dissolves well in ethanol, chloroform, and benzene, but is almost insoluble in water . This suggests that its bioavailability could be influenced by these solubility properties.
Result of Action
The primary result of this compound’s action is the formation of colored complexes with metal ions . This property is utilized in analytical chemistry, where this compound is used as an indicator for endpoint determination in mercurimetry . When a sodium chloride solution is titrated with a mercury (II) nitrate solution, undissociated mercury (II) chloride is formed. If the endpoint is exceeded, then the color complex forms with this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its availability and interaction with target metal ions . Furthermore, the compound’s stability and efficacy might be influenced by factors such as pH, temperature, and the presence of other chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
s-Diphenylcarbazone can be synthesized from diphenylcarbazide through an oxidation process . The reaction involves the use of an oxidizing agent such as ammonium persulfate to convert diphenylcarbazide to this compound . The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
s-Diphenylcarbazone undergoes various chemical reactions, including:
Oxidation: Conversion from diphenylcarbazide to this compound.
Complexation: Formation of colored complexes with metal ions such as mercury (II) and chromium (III).
Common Reagents and Conditions
Oxidizing Agents: Ammonium persulfate for oxidation reactions.
Solvents: Ethanol, chloroform, and benzene for dissolving the compound.
Major Products
Scientific Research Applications
s-Diphenylcarbazone is extensively used in scientific research due to its ability to form colored complexes with metal ions. Some of its applications include:
Analytical Chemistry: Used as an indicator for endpoint determination in mercurimetry, particularly in the titration of sodium chloride with mercury (II) nitrate.
Environmental Analysis: Employed in the determination of metal ions in environmental samples, such as water and soil.
Industrial Processes: Utilized in the monitoring of metal ion concentrations in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylcarbazide: The precursor to s-Diphenylcarbazone, also forms colored complexes with metal ions.
1,5-Diphenylcarbazone: Another name for this compound, highlighting its structural similarity.
Uniqueness
This compound is unique due to its specific ability to form highly colored complexes with mercury (II) ions, making it particularly useful in mercurimetric titrations . Its poor solubility in water but good solubility in organic solvents also distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-anilino-3-phenyliminourea;1,3-dianilinourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.C13H12N4O/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18);1-10,14H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJPBIRJSVMEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2.C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10329-15-4 | |
Record name | NSC5063 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC5063 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylcarbazone compound with s-diphenylcarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does s-Diphenylcarbazone function as an indicator in the mercurimetric titration of chloride ions?
A: this compound acts as a metallochromic indicator in the mercurimetric titration of chloride ions. [, ] In the presence of dilute nitric acid, this compound forms a rose-red colored complex with mercury (II) ions. Initially, any chloride ions present in the solution react with the added mercury (II) nitrate, forming soluble mercury (II) chloride. Once all chloride ions are consumed, the excess mercury (II) ions react with this compound, leading to a visible color change from orange to rose-red, signifying the titration endpoint.
Q2: What are the advantages of using this compound over other indicators for chloride determination in biological samples?
A2: this compound offers several advantages as an indicator for chloride determination in biological fluids:
- Sharp Color Change: It exhibits a distinct color change at the endpoint, making it easy to visually determine the titration completion. []
- Compatibility with Biological Samples: The method described in the research uses a heat clot extraction technique to separate low molecular weight components like chloride from serum proteins. [] This minimizes interference from other components in the biological samples.
- Established Methodology: The research demonstrates the successful application of this compound in an established mercurimetric titration method, indicating its reliability and accuracy. []
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